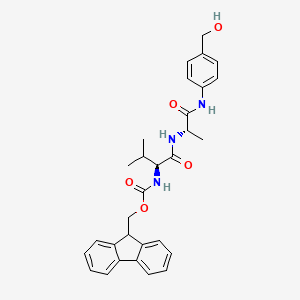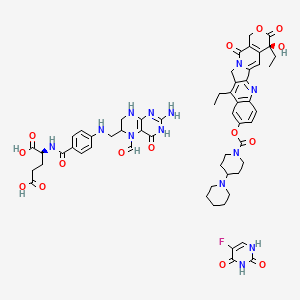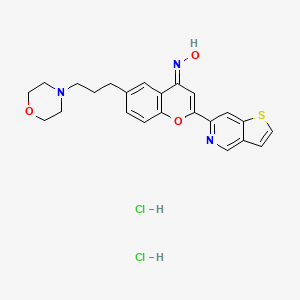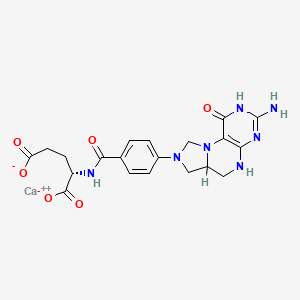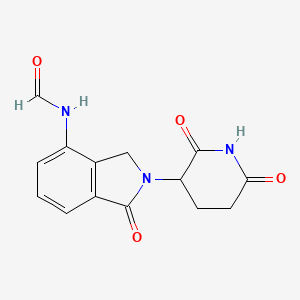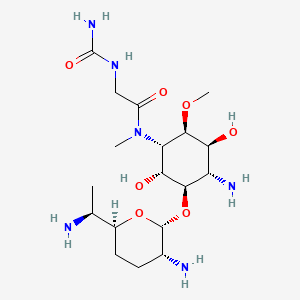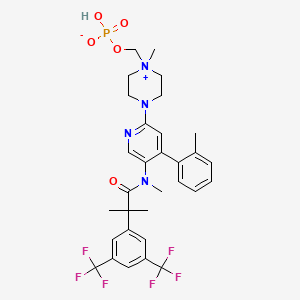
Gardiquimod
説明
Gardiquimod is an experimental drug that acts selectively at both mouse and human forms of toll-like receptor 7 (TLR7). It functions as an immune response modifier . The core structure is 1H-imidazo[4,5-c]quinoline, as found in related drugs such as imiquimod and resiquimod .
Molecular Structure Analysis
The molecular formula of Gardiquimod is C17H23N5O . The core structure is 1H-imidazo[4,5-c]quinoline . It is structurally very similar to resiquimod, differing only by an oxygen for nitrogen switch .Chemical Reactions Analysis
Gardiquimod is known to induce the activation of NF-κB in HEK293 cells expressing human or mouse TLR7 . It is more potent than Imiquimod .Physical And Chemical Properties Analysis
Gardiquimod has a molecular weight of 349.9 g/mol . It is soluble in water at a concentration of 1 mg/ml .科学的研究の応用
Toll-Like Receptor Modulation
Gardiquimod is an experimental drug that acts selectively at both mouse and human forms of toll-like receptor 7 (TLR7). It functions as an immune response modifier . The core structure is 1 H -imidazo [4,5-c]quinoline, as found in related drugs such as imiquimod and resiquimod .
HIV Inhibition
Gardiquimod has been studied for its effects on HIV. It has been found to inhibit HIV Type 1 infection of human macrophages and activated T cells . Gardiquimod, added prior to or within 2 days after infection with X4, R5, or dual-tropic (R5/X4) strains of HIV-1, significantly reduced infection in these cells .
Immune System Modulation
Gardiquimod functions as both an immune system modifier and a reverse transcriptase inhibitor . This dual functionality suggests that Gardiquimod could be developed as a novel therapeutic agent to block systemic and mucosal transmission of HIV-1 .
Molecular Dynamics Simulations
Gardiquimod has been used in molecular dynamics simulations to understand the selectivity mechanism of structurally similar agonists to TLR7 and TLR8 . The study indicated that in the complex of TLR7-R and TLR7-G, the two chains forming the TLR7 dimer tended to remain in an “open” conformation .
Selective Agonist of TLR7 and TLR8
Gardiquimod is a selective agonist of TLR7 and TLR8 . The study showed that the three selected modulators were more favorable for TLR7 than TLR8, and the ranking from the strongest to the weakest was H, R, and G, aligning well with experiment data .
Inhibition of Calcium-Induced Differentiation Markers
Pretreatment with Gardiquimod could down-regulate Ca2±induced differentiation marker expression and activate Raf-MEK-ERK and PI3K-AKT signal pathways in HaCaT cells .
作用機序
Target of Action
Gardiquimod is a specific agonist for human and mouse Toll-like receptor 7 (TLR7) . TLR7 is a pattern recognition receptor that plays an important role in the antiviral immune response . It is primarily expressed by plasmacytoid dendritic cells (pDCs) but is also found in B cells and other myeloid cells .
Mode of Action
Gardiquimod interacts with TLR7, inducing the activation of NF-κB in cells expressing human or mouse TLR7 . It is more potent than Imiquimod, another imidazoquinoline compound .
Pharmacokinetics
It is known that the compound is provided lyophilized and is stable for 6 months at -20 °c .
Action Environment
The action of Gardiquimod can be influenced by various environmental factors. For example, the concentration of Gardiquimod can affect its specificity for TLR7 and potential activation of TLR8
Safety and Hazards
特性
IUPAC Name |
1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJATBIERQTCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801032731 | |
| Record name | Gardiquimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801032731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gardiquimod | |
CAS RN |
1020412-43-4 | |
| Record name | 4-Amino-2-[(ethylamino)methyl]-α,α-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020412-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gardiquimod | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020412434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gardiquimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801032731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1020412-43-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GARDIQUIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3W4QVW5BY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: Gardiquimod is a small molecule that acts as a potent and selective agonist of TLR7. [] TLR7 is an intracellular receptor primarily found in endosomes and plays a critical role in recognizing single-stranded RNA (ssRNA) from viruses, thereby activating the innate immune system. [] Upon binding to TLR7, Gardiquimod initiates a signaling cascade involving the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB. [, ] This activation ultimately results in the production of various pro-inflammatory cytokines, including interferons (IFNs), tumor necrosis factor-alpha (TNF-α), and interleukins (ILs) like IL-6 and IL-12. [, , , ]
A: The antiviral effects of Gardiquimod are attributed to its ability to induce a potent antiviral state within cells. [] This is achieved through the upregulation of various interferon-stimulated genes (ISGs) following TLR7 activation. [] These ISGs encode proteins with diverse antiviral activities, effectively limiting viral replication and spread. []
A: Gardiquimod's ability to stimulate the production of cytokines like IL-12 from dendritic cells (DCs) is crucial for bridging innate and adaptive immunity. [] IL-12 is known to promote the differentiation of naïve T cells into Th1 cells, which are critical for cell-mediated immunity and effective against intracellular pathogens and tumors. [, ]
ANone: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of Gardiquimod. Further investigation into chemical databases or the manufacturer's information would be necessary.
A: Gardiquimod is not reported to possess catalytic properties. Its primary mode of action revolves around its ability to bind and activate TLR7, initiating a downstream signaling cascade that ultimately elicits an immune response. [, ]
A: Yes, molecular dynamics (MD) simulations have been employed to investigate the binding interactions of Gardiquimod and other structurally similar imidazoquinoline derivatives with TLR7 and TLR8. [] These simulations have provided insights into the selectivity mechanisms of these agonists towards TLR7 and TLR8, highlighting the significance of van der Waals interactions in the binding process. []
A: While the provided excerpts do not offer a detailed analysis of Gardiquimod-specific modifications, they do indicate that structural differences, particularly in the aliphatic tail of imidazoquinolines, influence their binding affinities and selectivity profiles for TLR7 and TLR8. [] For instance, the presence of a flexible and hydrophobic aliphatic side chain in Hybrid-2 results in stronger van der Waals interactions with TLR7 compared to TLR8, contributing to its enhanced TLR7 selectivity. [] Conversely, the positively charged side chain in Gardiquimod leads to weaker interactions with both TLR7 and TLR8, explaining its relatively weak agonist activity towards both receptors. []
A: Researchers have explored the encapsulation of Gardiquimod into poly (lactic-co-glycolic acid) (PLGA) nanoparticles to facilitate intracellular delivery and enhance its therapeutic efficacy. [] This approach aims to protect Gardiquimod from degradation and improve its uptake by target cells, ultimately enhancing its immunomodulatory effects. []
ANone: Unfortunately, the provided research excerpts do not provide detailed information on Gardiquimod's absorption, distribution, metabolism, and excretion (ADME) profile. Further research in this area is crucial to understand its systemic exposure and potential for clinical application.
A: Researchers have employed a range of in vitro models, including human peripheral blood mononuclear cells (PBMCs), [, , ] dendritic cells (DCs), [, , ] and various cancer cell lines, [, , , ] to investigate Gardiquimod's effects on immune cell activation, cytokine production, and antitumor activity. These models provide valuable insights into the cellular and molecular mechanisms underlying Gardiquimod's actions.
A: Yes, Gardiquimod has demonstrated promising results in preclinical animal models. For instance, intraperitoneal pretreatment with Gardiquimod has been shown to improve survival rates and attenuate liver injury in a mouse model of sepsis. [] This protective effect was associated with reduced levels of reactive oxygen species (ROS) and inflammatory cytokines like IL-6, suggesting its potential in mitigating organ damage. [] Moreover, Gardiquimod has shown efficacy as an adjuvant in enhancing immune responses to vaccines in animal models. [, ]
A: While the provided excerpts do not explicitly mention Gardiquimod's evaluation in clinical trials, they highlight that other TLR7 agonists, such as Resiquimod (R848), are currently being investigated in clinical trials for their antiviral potential and as adjuvants for vaccines. []
ANone: While the research excerpts do not provide a comprehensive safety profile of Gardiquimod, they highlight its ability to modulate immune responses, which necessitates careful consideration of potential adverse effects, especially with prolonged or systemic administration.
A: The use of nanoparticle-based delivery systems, such as PLGA nanoparticles, has been investigated for Gardiquimod. [] This strategy aims to improve its delivery to target cells and tissues, potentially enhancing its therapeutic efficacy and minimizing off-target effects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




